molecular formula C10H13ClN2 B178656 1-(4-Chlorophenyl)piperazine CAS No. 38212-33-8

1-(4-Chlorophenyl)piperazine

Cat. No.: B178656
CAS No.: 38212-33-8
M. Wt: 196.67 g/mol
InChI Key: UNEIHNMKASENIG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)piperazine is an organic compound with the chemical formula C₁₀H₁₃ClN₂. It is a derivative of piperazine, where one of the hydrogen atoms in the benzene ring is replaced by a chlorine atom. This compound is known for its psychoactive properties and has been used in various scientific research applications .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Biochemical Analysis

Biochemical Properties

1-(4-Chlorophenyl)piperazine is known to interact with various enzymes, proteins, and other biomolecules. It is used as a 5-HT-1 serotonin receptor agonist . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is present .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with the 5-HT-1 serotonin receptor . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as the 5-HT-1 serotonin receptor . This binding can lead to changes in gene expression and can influence enzyme activity .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors. Specific details on these interactions and any effects on metabolic flux or metabolite levels are currently limited .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-chlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13ClN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEIHNMKASENIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191592
Record name 1-(4-Chlorophenyl)piperazine
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Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38212-33-8
Record name 1-(4-Chlorophenyl)piperazine
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Record name 1-(4-Chlorophenyl)piperazine
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Record name 1-(4-Chlorophenyl)piperazine
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Record name 1-(4-Chlorophenyl)piperazine
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Record name 1-(4-CHLOROPHENYL)PIPERAZINE
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Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (3 mL) was added dropwise with stiffing at 0° C. to a solution of t-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate (360.6 mg, 1.21 mmol, 1.00 equiv) in dichloromethane (12 mL). The resulting solution was stirred for 3 h at 20° C. in an oil bath. The pH value of the solution was adjusted to 7-8 with a saturated solution of sodium bicarbonate. The resulting solution was extracted with 6×20 mL of dichloromethane, the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 264.5 mg (102%) of 1-(4-chlorophenyl)piperazine as a yellow solid.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
360.6 mg
Type
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Reaction Step Two
Quantity
12 mL
Type
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Reaction Step Two
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

1-(4-Chlorophenyl)piperazine dihydrochloride (1.31 g, 4.86 mmol) was added to a sodium hydroxide solution, and the resulting mixture was extracted with methylene chloride. The extract was dried over sodium sulfate and then filtered. The filtrate was concentrated under reduced pressure to afford 1-(4-chlorophenyl)piperazine.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 1-(4-Chlorophenyl)piperazine and what spectroscopic data is available?

A1: this compound consists of a piperazine ring attached to a chlorobenzene ring at the 4' position. [] Spectroscopic characterization has been performed using Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) techniques. These analyses provide valuable information about the vibrational frequencies of the molecule's bonds and the magnetic environments of its atoms, respectively. []

Q2: How does the structure of this compound relate to its potential biological activity?

A2: While the provided research doesn't directly investigate the biological activity of this compound itself, it sheds light on its role as a building block and metabolite. For example, it's a precursor in synthesizing various 3,4,5-substituted oxazolidin-2-ones. The stereochemistry of these derivatives, particularly the syn and anti isomers, significantly influences their physicochemical properties and potential for biological interactions. [] Additionally, this compound is structurally similar to 1-(3-Chlorophenyl)piperazine (m-CPP), a known metabolite of Trazodone and other antidepressants. Understanding the metabolic pathways of m-CPP, such as its bioactivation by CYP2D6 and subsequent glutathione adduct formation, provides insights into potential metabolic transformations and detoxification mechanisms relevant to this compound. []

Q3: Has computational chemistry been used to study this compound?

A3: Yes, Density Functional Theory (DFT) calculations, using the B3LYP functional and the 6-311++G(d,p) basis sets, have been employed to study the conformational analysis, vibrational spectra, and nuclear magnetic shielding tensors of this compound. [] Additionally, Time-Dependent DFT (TD-DFT) calculations, using the same functional and basis set, were used to determine the HOMO-LUMO energy gap, providing insights into the molecule's reactivity and electronic properties. []

Q4: How does this compound interact with metal ions?

A4: Research shows that this compound, in its diprotonated form, interacts with tetrachloridozincate(II) anions to form a crystalline complex. [] Within this complex, the this compound-1,4-diium cations interact with [ZnCl4]2− anions through a network of hydrogen bonds (N—H⋯Cl, N—H⋯O and C—H⋯Cl). [] This complex formation highlights the potential for this compound or its derivatives to interact with metal ions in biological systems.

Q5: Are there any analytical techniques used to study this compound?

A5: Various analytical techniques have been employed to characterize this compound. These include spectroscopic methods such as FTIR, Raman, and NMR spectroscopy, which provide structural information and confirm the identity of the compound. [] Further research involving this compound might utilize techniques like mass spectrometry to analyze its fragmentation patterns and potential metabolites, as demonstrated by the identification of m-CPP glutathione adducts in the provided research. []

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